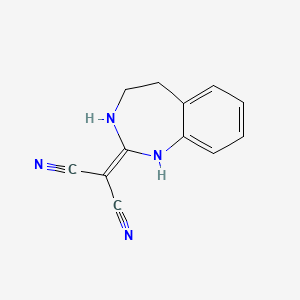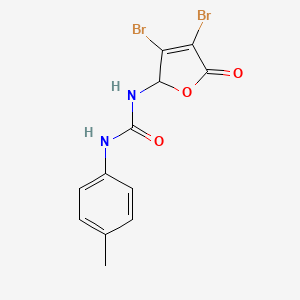
N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N'-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” is a synthetic organic compound that features a unique combination of brominated furan and urea moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” typically involves the following steps:
Bromination of Furan: The starting material, furan, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 3,4-dibromofuran.
Formation of Urea Derivative: The dibromofuran is then reacted with an isocyanate derivative of 4-methylphenyl to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale bromination and urea formation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less brominated or non-brominated analogs.
Substitution: The bromine atoms in the furan ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiols, or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Compounds:
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Biological Activity: Research may explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic properties and used as a lead compound in drug discovery.
Industry
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which “N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. In drug development, its mechanism of action would be studied to understand its interaction with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(phenyl)urea: Similar structure but lacks the methyl group on the phenyl ring.
N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-chlorophenyl)urea: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in “N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” may confer unique properties, such as increased lipophilicity or altered reactivity, compared to its analogs
Eigenschaften
CAS-Nummer |
126801-24-9 |
|---|---|
Molekularformel |
C12H10Br2N2O3 |
Molekulargewicht |
390.03 g/mol |
IUPAC-Name |
1-(3,4-dibromo-5-oxo-2H-furan-2-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C12H10Br2N2O3/c1-6-2-4-7(5-3-6)15-12(18)16-10-8(13)9(14)11(17)19-10/h2-5,10H,1H3,(H2,15,16,18) |
InChI-Schlüssel |
YWTIQFSRJNLIIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)NC2C(=C(C(=O)O2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


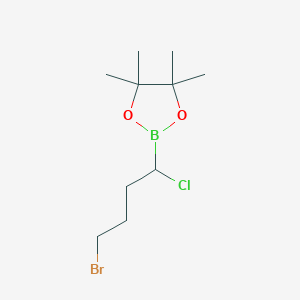
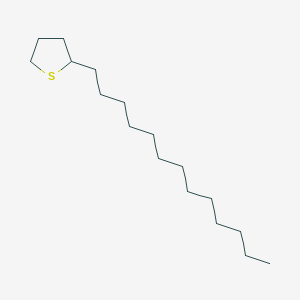
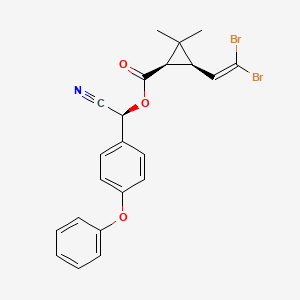
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
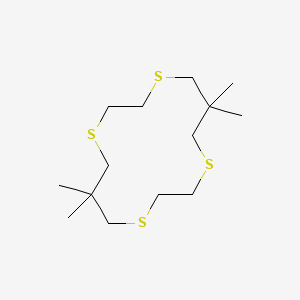
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
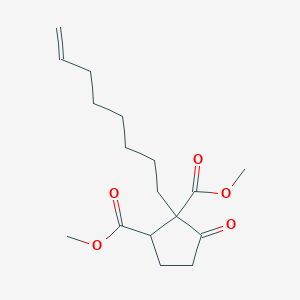

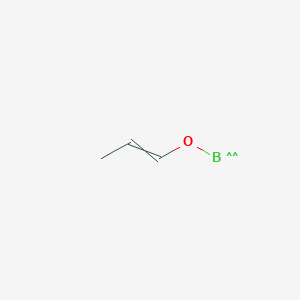
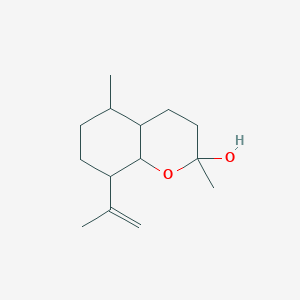
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
